4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C27H25NO5 and a molecular weight of 443.504 g/mol . This compound is notable for its unique structure, which includes an allyloxybenzoyl group, an ethylphenyl group, and a furylmethyl group, all attached to a pyrrol-2-one core. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the allyloxybenzoyl and ethylphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and furylmethyl groups.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar compounds to 4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include:
4-[4-(Allyloxy)benzoyl]-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: This compound has a chlorophenyl group instead of an ethylphenyl group.
4-[4-(Allyloxy)benzoyl]-5-(4-tert-butylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: This compound has a tert-butylphenyl group instead of an ethylphenyl group.
These similar compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C27H25NO5 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4Z)-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25NO5/c1-3-15-32-21-13-11-20(12-14-21)25(29)23-24(19-9-7-18(4-2)8-10-19)28(27(31)26(23)30)17-22-6-5-16-33-22/h3,5-14,16,24,29H,1,4,15,17H2,2H3/b25-23- |
InChI Key |
ORCQOHKMEXGERZ-BZZOAKBMSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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